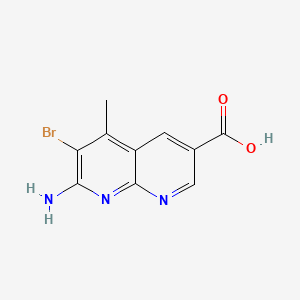
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.
Major Products
The major products formed from these reactions include quinolones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, interfering with its replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridines: These compounds share a similar naphthyridine core but differ in the position of nitrogen atoms and functional groups.
1,6-Naphthyridines: These compounds have a different arrangement of nitrogen atoms compared to 1,8-naphthyridines.
Quinolones: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of the amino, bromo, and carboxylic acid groups, which impart distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C10H8BrN3O2 |
|---|---|
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-4-6-2-5(10(15)16)3-13-9(6)14-8(12)7(4)11/h2-3H,1H3,(H,15,16)(H2,12,13,14) |
InChI-Schlüssel |
OMOODKDJOWHTJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=NC2=NC(=C1Br)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


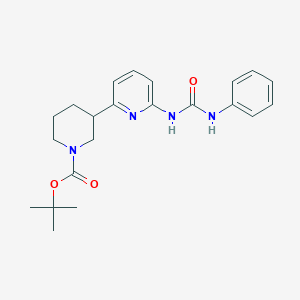
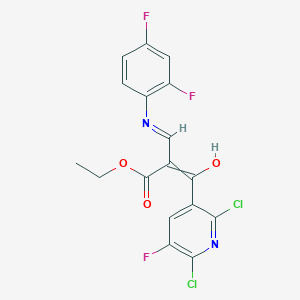
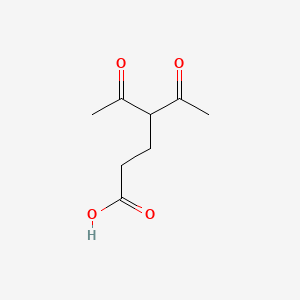
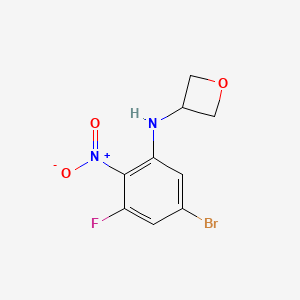
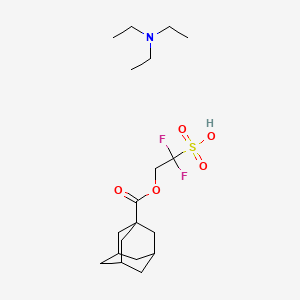
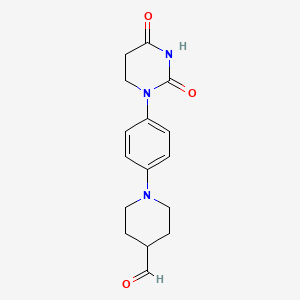

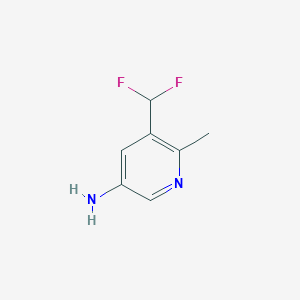
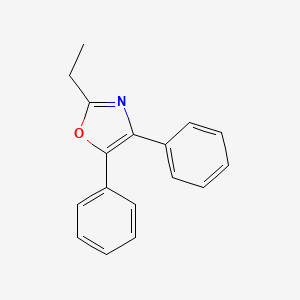
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

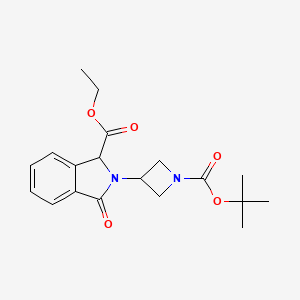
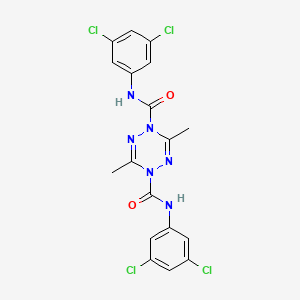
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
